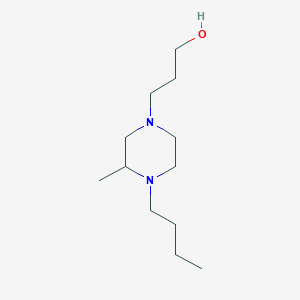
3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a butyl group and a methyl group attached to the piperazine ring, along with a propanol chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol typically involves the following steps:
Formation of Piperazine Ring: The initial step involves the formation of the piperazine ring. This can be achieved by reacting ethylenediamine with diethylene glycol under acidic conditions to form the piperazine ring.
Alkylation: The piperazine ring is then alkylated with butyl bromide and methyl iodide to introduce the butyl and methyl groups, respectively.
Addition of Propanol Chain: The final step involves the addition of the propanol chain. This can be done by reacting the alkylated piperazine with 3-chloropropanol under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products Formed
Oxidation: Formation of 3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-one.
Reduction: Formation of 3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-amine.
Substitution: Formation of 3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-chloride.
科学研究应用
3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, modulating their function and influencing neurological processes.
相似化合物的比较
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-ol: This compound lacks the butyl group but has similar structural features.
3-(4-Ethylpiperazin-1-yl)propan-1-ol: This compound has an ethyl group instead of a butyl group.
3-(4-Phenylpiperazin-1-yl)propan-1-ol: This compound has a phenyl group attached to the piperazine ring.
Uniqueness
3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol is unique due to the presence of both butyl and methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. The combination of these groups with the propanol chain provides distinct properties that can be leveraged in various applications.
属性
CAS 编号 |
6320-21-4 |
|---|---|
分子式 |
C12H26N2O |
分子量 |
214.35 g/mol |
IUPAC 名称 |
3-(4-butyl-3-methylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C12H26N2O/c1-3-4-7-14-9-8-13(6-5-10-15)11-12(14)2/h12,15H,3-11H2,1-2H3 |
InChI 键 |
YVUFVVVTELAQTH-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCN(CC1C)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B14733562.png)

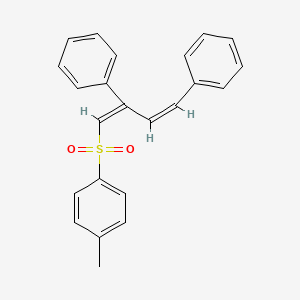
![2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone](/img/structure/B14733588.png)
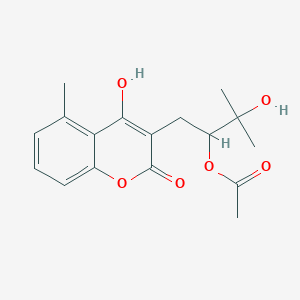
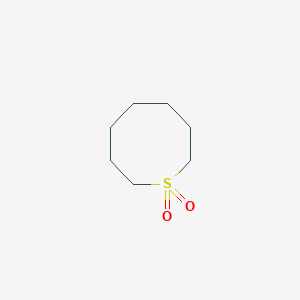
![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
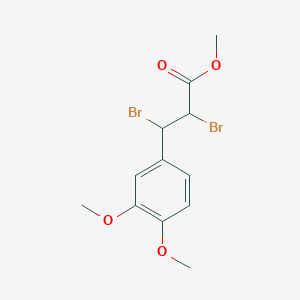
![Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14733658.png)

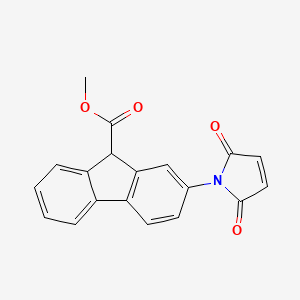
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
